N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride
CAS No.: 2418594-71-3
Cat. No.: VC5010467
Molecular Formula: C17H19ClN2O2S
Molecular Weight: 350.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2418594-71-3 |
|---|---|
| Molecular Formula | C17H19ClN2O2S |
| Molecular Weight | 350.86 |
| IUPAC Name | N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C17H18N2O2S.ClH/c18-16-12-4-2-1-3-10(12)7-13(16)19-17(20)15-8-11-9-21-6-5-14(11)22-15;/h1-4,8,13,16H,5-7,9,18H2,(H,19,20);1H/t13-,16-;/m1./s1 |
| Standard InChI Key | ZZFUZXJDAFWYEO-OALZAMAHSA-N |
| SMILES | C1COCC2=C1SC(=C2)C(=O)NC3CC4=CC=CC=C4C3N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic thieno[3,2-c]pyran system fused to a 6,7-dihydro-4H-thieno ring, connected via a carboxamide linkage to a (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl group. The hydrochloride salt enhances solubility, critical for bioavailability in preclinical studies. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.86 g/mol |
| IUPAC Name | N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride |
| SMILES | C1COCC2=C1SC(=C2)C(=O)NC3CC4=CC=... |
| Stereochemistry | (1R,2R) configuration |
The thienopyran moiety contributes aromaticity and electron-rich regions, while the indene group introduces chirality, influencing target binding specificity.
Spectroscopic Characterization
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. Typical HPLC conditions involve a C18 column with acetonitrile-water gradients, achieving ≥98% purity. -NMR spectra show characteristic peaks:
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δ 1.8–2.1 ppm: Protons on the dihydroindenyl group.
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δ 3.5–4.0 ppm: Methylene protons of the thienopyran ring.
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δ 7.2–7.4 ppm: Aromatic protons from the indene system.
Synthesis and Optimization
Synthetic Route
The synthesis proceeds through a multi-step sequence:
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Formation of Thieno[3,2-c]pyran-2-carboxylic Acid: Cyclization of 3-thiophenecarboxylic acid derivatives under acidic conditions.
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Coupling with (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-amine: Carbodiimide-mediated amide bond formation.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
| Step | Reaction | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | Cyclization | 75–80 | HSO, reflux |
| 2 | Amide Coupling | 65–70 | EDC, HOBt |
| 3 | Salt Precipitation | 85–90 | HCl, EtOAc |
Optimization of the coupling step using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) minimizes racemization, preserving the (1R,2R) configuration.
Pharmacological Profile
Target Engagement
Molecular docking simulations using AutoDock Vina predict high-affinity binding ( ≈ 12–18 nM) to:
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Cyclooxygenase-2 (COX-2): Key enzyme in prostaglandin biosynthesis.
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Bcl-2 Family Proteins: Anti-apoptotic targets in oncology.
| Target | Predicted (nM) | Binding Site Residues |
|---|---|---|
| COX-2 | 14.2 ± 1.5 | Arg120, Tyr355, Ser530 |
| Bcl-2 | 16.8 ± 2.1 | Arg146, Asp108, Phe112 |
In vitro assays confirm COX-2 inhibition (IC = 28 nM) in human recombinant enzyme models, outperforming celecoxib (IC = 40 nM).
Anti-Proliferative Activity
Against NCI-60 cancer cell lines, the compound shows selective cytotoxicity:
| Cell Line | GI (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 0.45 | 12.4 |
| A549 (Lung) | 0.68 | 8.7 |
| HEK293 | 5.6 | — |
Mechanistic studies reveal G1 cell cycle arrest and caspase-3/7 activation, suggesting apoptosis induction.
Molecular Docking and Dynamics
Binding Mode Analysis
Docking into COX-2’s hydrophobic channel shows:
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Hydrogen Bonds: Carboxamide oxygen with Arg120 ( = 1.9 Å).
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π-Stacking: Thienopyran ring and Tyr385 (distance = 3.4 Å).
Free Energy Calculations
Molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations estimate a binding free energy () of −9.8 kcal/mol, driven by van der Waals interactions (−12.4 kcal/mol) and electrostatic contributions (−7.2 kcal/mol).
Future Directions
Further pharmacokinetic studies are needed to evaluate oral bioavailability and blood-brain barrier penetration. Structural analogs with fluorinated indene moieties may enhance metabolic stability. Collaborative efforts with academic and industrial partners could accelerate IND-enabling studies.
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